

Physicochemical Properties of Carpetimycin C: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Carpetimycin C*

Cat. No.: *B1218986*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin C is a carbapenem antibiotic, a class of β -lactam antibiotics with a broad spectrum of antibacterial activity. Understanding its physicochemical properties is crucial for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the known physicochemical characteristics of **Carpetimycin C**, alongside detailed experimental protocols for their determination. Due to the limited availability of specific quantitative data for **Carpetimycin C**, this guide also includes comparative data for the closely related Carpetimycin A to provide a valuable reference point.

Chemical Structure

The chemical structure of **Carpetimycin C** has been determined to be (5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid^[1].

Molecular Formula: $C_{14}H_{20}N_2O_6S$

Molecular Weight: 360.39 g/mol

Physicochemical Data

While specific quantitative data for **Carpetimycin C** is not readily available in the public domain, the data for the structurally similar Carpetimycin A provides a useful benchmark.

Table 1: Physicochemical Properties of Carpetimycin A

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₆ S	--INVALID-LINK--
Molecular Weight	342.37 g/mol	--INVALID-LINK--
Melting Point	>145°C (decomposes)	--INVALID-LINK--
Solubility	Soluble in DMSO	--INVALID-LINK--
Appearance	Solid powder	--INVALID-LINK--

Table 2: Spectroscopic Data of Carpetimycin A

Spectroscopic Technique	Wavelength/Wavenumber/ Chemical Shift	Reference
UV-Vis (in water)	λ _{max} : 240, 288 nm	--INVALID-LINK--

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of carbapenem antibiotics, adaptable for the characterization of **Carpetimycin C**.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Methodology (Capillary Method):

- **Sample Preparation:** A small amount of the dry, powdered **Carpetimycin C** is packed into a capillary tube to a height of 2-3 mm.

- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate initially to determine an approximate melting range.
 - A fresh sample is then heated slowly (1-2 °C/min) starting from a temperature approximately 10-15 °C below the estimated melting point.
 - The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

Solubility Determination

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding the solubility profile is essential for formulation development.

Methodology (Shake-Flask Method):

- Preparation: An excess amount of **Carpetimycin C** is added to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed flask.
- Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis:
 - The solution is filtered to remove any undissolved solid.
 - The concentration of **Carpetimycin C** in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
 - The solubility is expressed as mass per unit volume (e.g., mg/mL).

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a substance in solution. This technique is used to identify functional groups and determine the concentration of the analyte.

Methodology:

- Sample Preparation: A solution of **Carpetimycin C** of known concentration is prepared in a suitable solvent (e.g., water or a buffer solution). The solvent used should be transparent in the UV-Vis region of interest.
- Instrumentation: A calibrated double-beam UV-Vis spectrophotometer is used.
- Procedure:
 - The spectrophotometer is zeroed with the solvent in both the sample and reference cuvettes.
 - The sample cuvette is filled with the **Carpetimycin C** solution.
 - The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).
 - The wavelength of maximum absorbance (λ_{max}) is determined.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule and provides information about its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A small amount of the solid **Carpetimycin C** powder is placed directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- Procedure:

- A background spectrum of the empty ATR crystal is recorded.
- The sample is brought into contact with the crystal, and pressure is applied to ensure good contact.
- The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- The characteristic absorption bands corresponding to specific functional groups (e.g., C=O of the β -lactam ring, O-H, N-H, C-N) are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Methodology (^1H and ^{13}C NMR):

- Sample Preparation: A few milligrams of **Carpetimycin C** are dissolved in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6). A reference standard, such as tetramethylsilane (TMS), may be added.
- Instrumentation: A high-resolution NMR spectrometer is used.
- Procedure:
 - The sample is placed in an NMR tube and inserted into the spectrometer.
 - For ^1H NMR, the spectrum is acquired, showing chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity) for each proton.
 - For ^{13}C NMR, a proton-decoupled spectrum is typically acquired, showing a single peak for each unique carbon atom.
 - The chemical shifts are reported in parts per million (ppm) relative to the reference standard.

Stability Studies

Principle: Stability testing evaluates the effect of various environmental factors, such as temperature, humidity, and pH, on the integrity and purity of the drug substance over time.

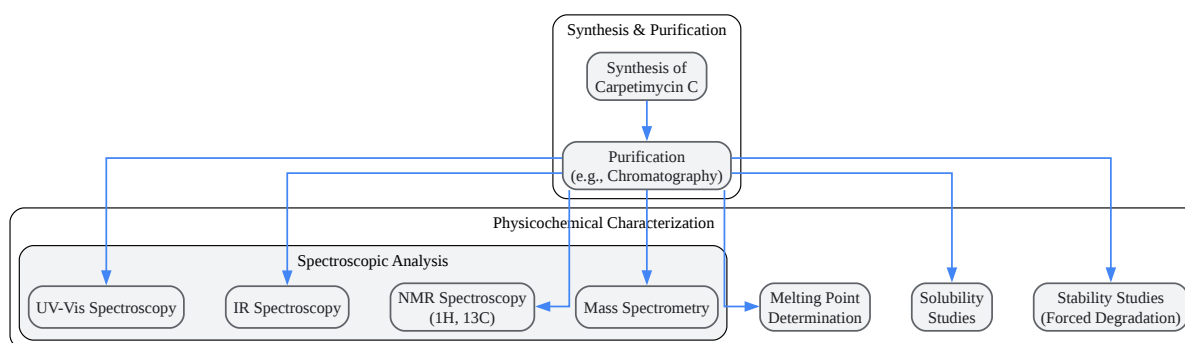
Methodology (Forced Degradation Study):

- Stress Conditions: Samples of **Carpetimycin C** are subjected to various stress conditions, including:
 - Acidic/Basic Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room and elevated temperatures.
 - Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
 - Thermal Stress: Exposure to elevated temperatures (e.g., 60°C, 80°C).
 - Photostability: Exposure to light (UV and visible).
- Analysis: At specified time points, the samples are analyzed using a stability-indicating HPLC method to quantify the remaining amount of **Carpetimycin C** and to detect and quantify any degradation products.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the scientific literature regarding the signaling pathways directly modulated by **Carpetimycin C**. As a β -lactam antibiotic, its primary mechanism of action is expected to be the inhibition of bacterial cell wall synthesis.

The following diagram illustrates a general experimental workflow for the comprehensive physicochemical characterization of a carbapenem antibiotic like **Carpetimycin C**.



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Caption: General experimental workflow for the physicochemical characterization of **Carpetimycin C**.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **Carpetimycin C**. While specific quantitative data for this compound remains limited, the provided information on its structure, comparative data for Carpetimycin A, and detailed experimental protocols offer a robust framework for researchers and drug development professionals. The outlined methodologies for determining key physicochemical parameters will be instrumental in further characterizing **Carpetimycin C** and evaluating its potential as a clinically relevant antibiotic. Future studies are warranted to establish a complete physicochemical profile of **Carpetimycin C**, which will be essential for its continued development.

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References

- 1. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
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